

# Zileuton pharmacokinetics half-life metabolism CYP450

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Zileuton

CAS No.: 111406-87-2

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## Zileuton Pharmacokinetic Profile at a Glance

The table below summarizes the core quantitative pharmacokinetic data for **Zileuton**.

Parameter	Value	Details
Bioavailability	Not fully established [1] [2]	Rapidly absorbed [3] [4].
Tmax (Time to Cmax)	~1.7 hours [3] [4]	--
Volume of Distribution	~1.2 L/kg [3] [1] [4]	--
Plasma Protein Binding	93% [3] [1] [4]	Primarily to albumin [3] [4].
Elimination Half-Life	~2.5 hours [3] [1] [5]	--
Apparent Oral Clearance	~7.0 mL/min/kg [1] [4]	--
Primary Route of Elimination	Metabolism [3] [4]	>94% of dose recovered in urine, primarily as metabolites [3] [4].

## Metabolism and CYP450 Interactions

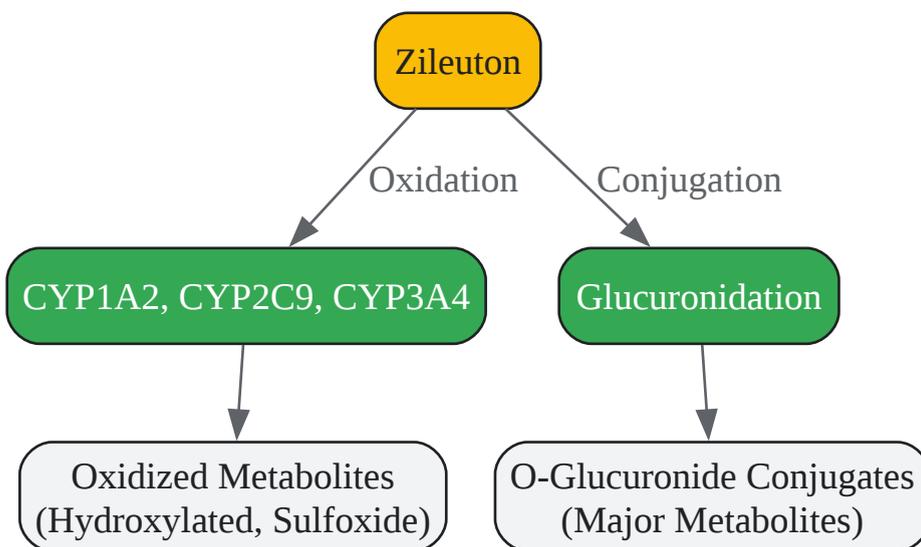
**Zileuton** undergoes extensive hepatic metabolism and exhibits significant drug-drug interaction potential.

### Metabolic Pathways

**Zileuton** is primarily metabolized in the liver through two main pathways [3] [4]:

- **Oxidative Metabolism:** Mediated by Cytochrome P450 isoenzymes **CYP1A2, CYP2C9, and CYP3A4** [3] [1] [6]. These enzymes are responsible for the formation of ring-hydroxylated and diastereomer sulfoxide metabolites.
- **Conjugative Metabolism:** The major metabolic route involves formation of two **O-glucuronide conjugates** [3] [4]. An inactive **N-dehydroxylated metabolite (Abbott-66193)** is also formed, which is further metabolized by the same CYP450 isoforms [6].

The following diagram illustrates the primary metabolic pathways of **Zileuton**:



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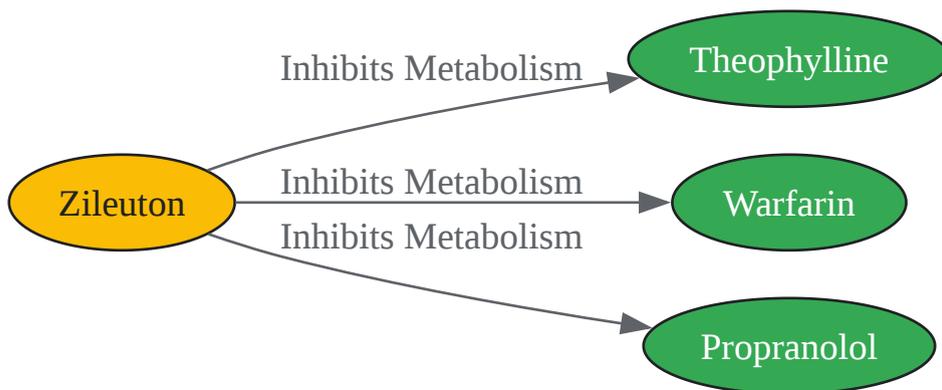
## CYP450 Inhibition and Clinical Drug Interactions

**Zileuton** acts as a **weak reversible inhibitor** and **mechanism-based inhibitor of CYP1A2** [7]. This inhibition underlies its clinically significant interactions, which necessitate dosage adjustments and careful

monitoring.

Co-administered Drug	Effect of Zileuton	Clinical Recommendation
Theophylline	↓ Clearance by ~49%, ↑ AUC, ↑ Half-life by 1.5 hours [8] [4].	Reduce theophylline dose by ~half and monitor serum levels [3] [4].
Warfarin	↓ Clearance of (R)-warfarin by 15%, ↑ prothrombin time (PT) [3] [4].	Monitor prothrombin time closely and adjust warfarin dose [3] [4].
Propranolol	↑ AUC, leading to bradycardia and hypotension risk [3].	Monitor patient and consider reducing beta-blocker dose [3] [4].

The diagram below summarizes the interaction relationships between **Zileuton** and other drugs:



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## Experimental Insights

The search results indicate the foundational *in vitro* and clinical studies that characterized these interactions, though full methodological details are not available in the current results.

- **In Vitro Studies:** The identification of specific CYP450 isoforms involved in **Zileuton** metabolism was determined using **human liver microsomes** and **purified recombinant human CYP enzymes** [6]. Correlations with known isoform-specific metabolic activities (e.g., CYP1A2 with 7-ethoxyresorufin O-

deethylase activity) and inhibition by selective chemical inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2) were key to elucidating the pathways [7] [6].

- **Clinical Interaction Studies:** The profound interaction with theophylline was characterized in a **placebo-controlled, randomized crossover trial** in healthy adults [8]. The study measured plasma concentrations and calculated pharmacokinetic parameters with and without **Zileuton** co-administration.

## Conclusion

In summary, **Zileuton** is a rapidly absorbed drug with a short half-life, extensive metabolism primarily via CYP1A2, CYP2C9, and CYP3A4, and a significant potential to inhibit the metabolism of other drugs, most notably theophylline, warfarin, and propranolol. Its pharmacokinetic profile necessitates careful therapeutic drug monitoring when used in combination therapies.

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To cite this document: Smolecule. [Zileuton pharmacokinetics half-life metabolism CYP450].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547766#zileuton-pharmacokinetics-half-life-metabolism-cyp450>]

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